Cas no 887587-15-7 (tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate)

Tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of nitrogen-containing heterocycles. Its Boc-protected amino group ensures stability under various reaction conditions while allowing selective deprotection when needed. The ethylamino substituent enhances its utility in medicinal chemistry, enabling further functionalization for drug discovery applications. This compound exhibits high purity and consistent performance, making it suitable for use in peptide modifications, catalyst development, and pharmaceutical research. Its well-defined structure and reactivity profile contribute to efficient synthetic routes, reducing side reactions and improving yields in multi-step processes.
tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate structure
887587-15-7 structure
Product Name:tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
CAS No:887587-15-7
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD06656607
CID:822075
PubChem ID:20800658
Update Time:2025-05-20

tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
    • 3-ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester
    • FT-0688647
    • SY346919
    • MB03885
    • 3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester, AldrichCPR
    • (R)-tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
    • MFCD18837097
    • SB49247
    • SB49885
    • AM101487
    • ADWPVFGFNNKQIP-UHFFFAOYSA-N
    • (R)-1-Boc-N-ethylpyrrolidin-3-amine
    • tert-butyl3-(ethylamino)pyrrolidine-1-carboxylate
    • SY346918
    • SCHEMBL652761
    • 887587-15-7
    • CS-0209582
    • EN300-69925
    • DTXSID40609854
    • AB3392
    • AS-44713
    • (S)-1-Boc-N-ethylpyrrolidin-3-amine
    • FT-0774436
    • MFCD06656607
    • AKOS015907221
    • MDL: MFCD06656607
    • Inchi: 1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
    • InChI Key: ADWPVFGFNNKQIP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C1)NCC)=O

Computed Properties

  • Exact Mass: 214.168
  • Monoisotopic Mass: 214.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.01
  • Boiling Point: 287℃
  • Flash Point: 128℃

tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:887587-15-7)tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
Order Number:A1187190
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:02
Price ($):1415.0
Email:sales@amadischem.com

Additional information on tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Professional Introduction to Tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS No. 887587-15-7)

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, a compound with the CAS number 887587-15-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its tert-butyl and ethylamino substituents on a pyrrolidine backbone, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.

The structural framework of Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate incorporates a pyrrolidine ring, which is a common motif in biologically active molecules. The presence of the tert-butyl group enhances the lipophilicity of the compound, making it more suitable for membrane permeability and oral bioavailability. Additionally, the ethylamino moiety introduces basicity, which can be crucial for interactions with acidic pharmacophores in target proteins.

In recent years, there has been a growing interest in pyrrolidine derivatives as scaffolds for novel therapeutic agents. The unique combination of functional groups in Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate makes it a promising candidate for further exploration. Research has demonstrated that pyrrolidine-based compounds can exhibit diverse biological activities, including kinase inhibition, receptor binding, and anti-inflammatory properties.

One of the most compelling aspects of Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is its potential role in the development of small-molecule inhibitors. The pyrrolidine ring can serve as a hinge-binding region, allowing the compound to interact with specific residues in protein targets. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which are critical for drug efficacy. The tert-butyl group can further stabilize these interactions by providing additional hydrophobic contact points.

The ethylamino substituent on the pyrrolidine ring adds another layer of complexity to the compound's biological profile. This group can participate in various non-covalent interactions, such as cation-π interactions and hydrogen bonding, which are essential for binding to biological targets. Moreover, the basicity of the ethylamino group allows it to form salt bridges with acidic residues in proteins, enhancing binding affinity.

Recent studies have highlighted the importance of Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate in drug discovery pipelines. Researchers have utilized computational methods to predict its binding affinity to various protein targets, including kinases and G protein-coupled receptors (GPCRs). These studies have revealed that the compound exhibits high selectivity for certain targets, making it a valuable tool for developing targeted therapies.

In addition to its potential as an inhibitor, Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate has shown promise as a building block for more complex molecules. By modifying its structure through functional group interconversion or derivatization, researchers can generate novel compounds with tailored biological activities. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.

The synthesis of Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the pyrrolidine ring, followed by functionalization with the tert-butyl and ethylamino groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

Evaluation of Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate in preclinical studies has provided valuable insights into its pharmacological properties. In vitro assays have demonstrated its ability to modulate enzyme activity and receptor binding, suggesting potential therapeutic benefits. Further investigation is needed to fully understand its mechanism of action and optimize its pharmacokinetic profile.

The future prospects for Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate are promising, given its unique structural features and biological potential. Ongoing research aims to explore its applications in various therapeutic areas, including oncology, neurology, and immunology. As our understanding of biological pathways continues to expand, compounds like Tert-butyl 3-(ethylamino)pyrролидин-1-карбоксилата will play an increasingly important role in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:887587-15-7)tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
A1187190
Purity:99%
Quantity:5g
Price ($):1415.0
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